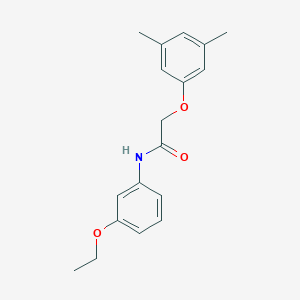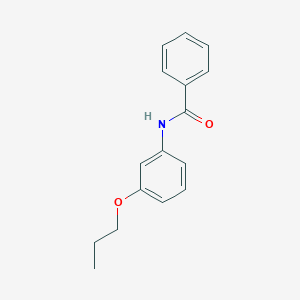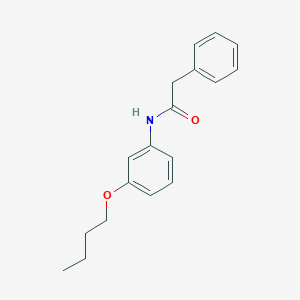![molecular formula C13H12N2O2S B268706 N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as Sunitinib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC).
Wirkmechanismus
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of RTKs, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By blocking the activity of these receptors, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis, and reduce tumor cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency and specificity for RTKs, as well as its ability to inhibit multiple RTKs simultaneously. However, this compound can also have off-target effects and may not be effective against all types of cancer.
Zukünftige Richtungen
There are several future directions for the research and development of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of research is the identification of biomarkers that can predict the response of tumors to this compound, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the use of this compound in combination with other drugs or therapies to improve its effectiveness against cancer.
Synthesemethoden
The synthesis of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves a multi-step process that includes the coupling of 3-(dimethylamino)phenylboronic acid with 2-chlorothiophene-3-carboxylic acid, followed by the addition of N-methyl-2-pyrrolidone and acetic anhydride. The resulting intermediate is then reacted with N-methyl-1,2-ethanediamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical studies. It has been found to inhibit multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor angiogenesis, growth, and metastasis.
Eigenschaften
Molekularformel |
C13H12N2O2S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
N-[3-(methylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-2-5-10(8-9)15-13(17)11-6-3-7-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
APWZRNDSZIAKSL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


